molecular formula C9H7F3N6O B2808059 6-(1H-1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide CAS No. 1448056-90-3

6-(1H-1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide

Cat. No. B2808059
M. Wt: 272.191
InChI Key: JBPWKXIJIFVRBS-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be described based on the functional groups present.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could involve multiple steps, each with its own set of reactants and conditions.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with various reagents and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It could also involve studying how these properties change under different conditions.


Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has explored the synthesis of pyridazine and triazole derivatives, demonstrating their significance in medicinal chemistry due to their pharmaceutical importance. Techniques involve treating specific precursors with various reagents under controlled conditions to achieve desired compounds, which are then elucidated using spectroscopic techniques and X-ray diffraction (XRD) (Sallam et al., 2021).

Biological Applications

  • Antimicrobial and Antitumor Activities : Novel heterocyclic aryl monoazo organic compounds, including those with pyridazine moieties, have been synthesized and shown to exhibit high efficiency based on in vitro screening of their antioxidant, antitumor, and antimicrobial activities. These compounds have potential applications in dyeing polyester fibers and could be used in sterile and/or biologically active fabrics (Khalifa et al., 2015).

Chemical Properties and Theoretical Analysis

  • Density Functional Theory (DFT) Calculations : The structural and electronic properties of synthesized compounds are analyzed using DFT calculations to find harmony between theoretical and experimental values, which include HOMO-LUMO energy gap and global reactivity descriptors. These studies help in understanding the chemical behavior and potential reactivity of the compounds (Sallam et al., 2021).

Potential for Radiotracer Development

  • Radiosynthesis and PET Imaging : There is research into the design, radiosynthesis, and biological evaluation of radiotracers for noninvasive assessment of specific enzymes in oncology, indicating that pyridazine derivatives could play a role in developing diagnostic tools in medical imaging (Silvers et al., 2016).

Safety And Hazards

This involves studying the toxicity of the compound and any risks associated with its use. This could include acute and chronic toxicity, as well as any precautions that need to be taken when handling it.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, and any challenges that need to be overcome.


Please consult with a professional chemist or a relevant expert for accurate information.


properties

IUPAC Name

6-(1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N6O/c10-9(11,12)3-14-8(19)6-1-2-7(17-16-6)18-5-13-4-15-18/h1-2,4-5H,3H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPWKXIJIFVRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)NCC(F)(F)F)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide

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